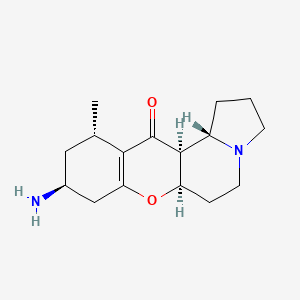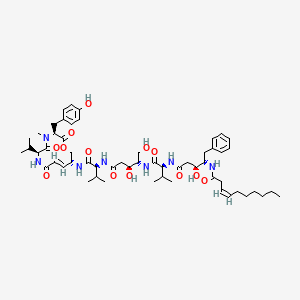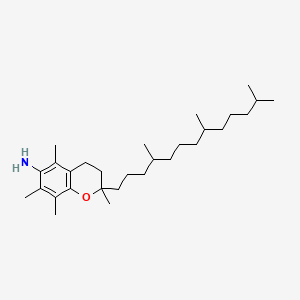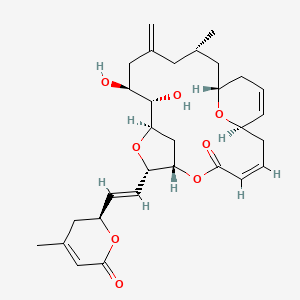![molecular formula C22H32O8 B1255823 [(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B1255823.png)
[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HT-2 toxin is a type A trichothecene mycotoxin produced by several Fusarium species, including Fusarium sporotrichioides, Fusarium poae, and Fusarium langsethiae . It is a secondary metabolite that poses significant health risks to humans and animals due to its potent toxicity. HT-2 toxin is known for its ability to inhibit protein synthesis, which can lead to various toxic effects .
Preparation Methods
HT-2 toxin is typically produced through the cultivation of Fusarium species under controlled conditions. The synthetic routes involve the fermentation of these fungi on suitable substrates, followed by extraction and purification processes . Industrial production methods focus on optimizing the growth conditions of the fungi to maximize toxin yield. The extraction process often involves solvents like ethyl acetate, acetone, and diethyl ether .
Chemical Reactions Analysis
HT-2 toxin undergoes several types of chemical reactions, including:
Oxidation: HT-2 toxin can be oxidized to form various metabolites, such as T-2 toxin.
Reduction: Reduction reactions can convert HT-2 toxin into less toxic metabolites.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include T-2 toxin and other trichothecene derivatives .
Scientific Research Applications
HT-2 toxin has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to develop detection methods for mycotoxins.
Biology: Studied for its effects on cellular processes, such as protein synthesis inhibition and cytotoxicity.
Medicine: Investigated for its potential role in causing diseases related to mycotoxin exposure.
Industry: Monitored in the food and feed industry to ensure safety and compliance with regulatory standards.
Mechanism of Action
HT-2 toxin exerts its toxic effects primarily by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the cessation of protein production . This inhibition triggers a cascade of cellular responses, including apoptosis and autophagy. Molecular targets involved in its mechanism of action include ribosomal proteins and various signaling pathways, such as the JAK/STAT pathway .
Comparison with Similar Compounds
HT-2 toxin is often compared with other trichothecene mycotoxins, such as:
T-2 toxin: A closely related compound that is often found alongside HT-2 toxin.
Diacetoxyscirpenol: Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis.
Neosolaniol: A metabolite of T-2 toxin that also exhibits toxic effects.
HT-2 toxin is unique due to its specific structural features and the particular fungi that produce it. Its presence in contaminated grains and feed poses significant challenges for food safety and public health .
Properties
Molecular Formula |
C22H32O8 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20?,21+,22?/m0/s1 |
InChI Key |
PNKLMTPXERFKEN-CKRUGLOOSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)
![3-(4-bromophenyl)-N-[5-[[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)anilino]-oxomethyl]-2-methylphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1255743.png)

![[1-(Dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B1255745.png)
![2-[n-(4-Chlorophenyl)carbamoyl]benzenesulfonamide](/img/structure/B1255746.png)


![2-(3,5-Dimethyl-1-pyrazolyl)-1-[3-[oxo-(3-propan-2-yloxyphenyl)methyl]-1-piperidinyl]ethanone](/img/structure/B1255752.png)

![N-[9-(2-carboxyethyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255755.png)

![[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone](/img/structure/B1255757.png)
![3-[4-(trifluoromethyl)phenyl]-N-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1255758.png)

